3-Iodo-4'-methylbenzophenone

Overview

Description

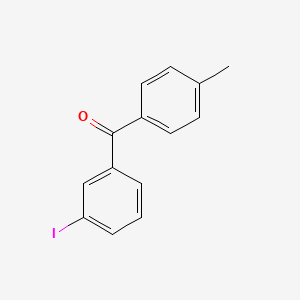

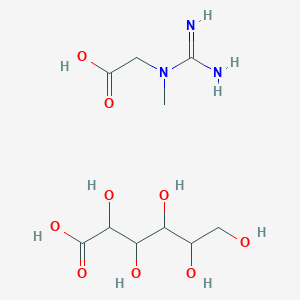

3-Iodo-4’-methylbenzophenone is a chemical compound with the molecular formula C14H11IO. It has a molecular weight of 322.15 . This compound is widely used in scientific research due to its unique structure and properties, making it suitable for various applications, including organic synthesis, pharmaceutical development, and material science.

Synthesis Analysis

The synthesis of 3-Iodo-4’-methylbenzophenone can be achieved through various methods. One common method involves the Friedel-Crafts alkylation and acylation reactions . Another method involves the use of organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone . The Pd catalyzed cross-coupling of a substituted phenyl boronic acid with an anhydride, also known as the Suzuki-Miyaura reaction, is another possible method .

Molecular Structure Analysis

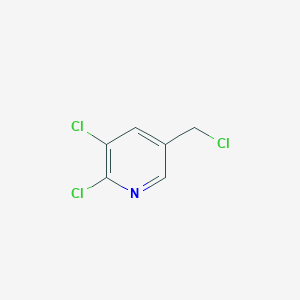

The molecular structure of 3-Iodo-4’-methylbenzophenone consists of a benzophenone core with an iodine atom attached to the 3-position and a methyl group attached to the 4’-position . The InChI code for this compound is 1S/C14H11IO/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(15)8-6-11/h2-9H,1H3 .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

- Field : Nanomaterials and Optoelectronics .

- Application : Benzophenone-based derivatives, including 3-Iodo-4’-methylbenzophenone, are used in the molecular design of OLED materials . They function as a classical phosphor with high intersystem crossing efficiency, making them effective for reverse intersystem crossing .

- Methods : The phosphorus-containing emitter EA20 was synthesized through a palladium-catalysed reaction between the intermediate compound 4-iodo-4′-phenothiazin-10yl-benzophenone and diphenylphosphine oxide in the presence of triethylamine .

- Results : These materials have shown potential in leading to the development of thermally activated delayed fluorescent (TADF) emitters, achieving exceptionally high external quantum efficiencies (EQEs) .

Food Packaging

- Field : Food Safety and Packaging .

- Application : Benzophenone derivatives, including 3-Iodo-4’-methylbenzophenone, are found in paperboard food packaging .

- Methods : An HPLC method with a diode array detector is used to simultaneously determine the levels of benzophenone, 4-methylbenzophenone, and other possible derivatives from secondary packaging for food applications .

- Results : The study provided a rapid multi-analyte quantification of benzophenone, 4-methylbenzophenone, and related derivatives from paperboard food packaging .

Synthesis of Flow-Compatible Catalysts

- Field : Chemical Engineering and Catalysis .

- Application : Benzophenone derivatives, including 3-Iodo-4’-methylbenzophenone, can be used in the synthesis of flow-compatible catalysts . These catalysts are used in the hydrogenation of 1-iodo-4-nitrobenzene .

- Methods : The catalysts are synthesized using a spray wet impregnation method . The hydrogenation of 1-iodo-4-nitrobenzene serves as a model reaction to assess the catalytic performance of the prepared catalysts .

- Results : The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al2O3 . The performance of this catalyst was also followed in a long-term experiment .

Synthesis of Organic Semiconductors

- Field : Nanomaterials and Optoelectronics .

- Application : Benzophenone-based derivatives, including 3-Iodo-4’-methylbenzophenone, are used in the synthesis of organic semiconductors . They function as a classical phosphor with high intersystem crossing efficiency, making them effective for reverse intersystem crossing .

- Methods : The organic semiconductors are synthesized through various chemical reactions, including palladium-catalyzed reactions .

- Results : These materials have shown potential in leading to the development of thermally activated delayed fluorescent (TADF) emitters, achieving exceptionally high external quantum efficiencies (EQEs) .

properties

IUPAC Name |

(3-iodophenyl)-(4-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11IO/c1-10-5-7-11(8-6-10)14(16)12-3-2-4-13(15)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QILHVHXXKMPMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441892 | |

| Record name | 3-IODO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4'-methylbenzophenone | |

CAS RN |

107622-31-1 | |

| Record name | 3-IODO-4'-METHYLBENZOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Bis(4-boronobenzyl)-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B1311783.png)

![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)

![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)